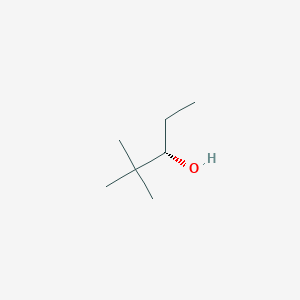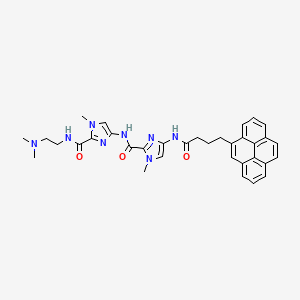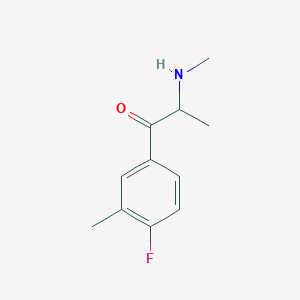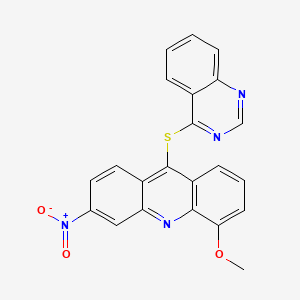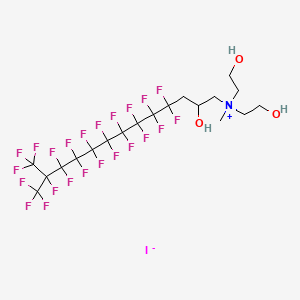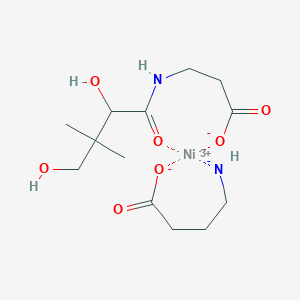
Nickel gamma-aminobutyratopantothenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel gamma-aminobutyratopantothenate is a complex compound with the molecular formula C13H23N2NiO7.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nickel gamma-aminobutyratopantothenate typically involves the reaction of nickel salts with gamma-aminobutyric acid and pantothenic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Nickel gamma-aminobutyratopantothenate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other by-products.
Reduction: Reduction reactions can convert the nickel ion to a lower oxidation state, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other chemical groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Various ligands, including amines and phosphines, can be used under controlled conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel oxides, while substitution reactions can produce a variety of nickel complexes with different ligands .
Scientific Research Applications
Nickel gamma-aminobutyratopantothenate has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization processes.
Biology: The compound is studied for its potential role in enzyme inhibition and as a model compound for studying nickel’s biological effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the production of advanced materials, including nickel-based alloys and coatings
Mechanism of Action
The mechanism of action of nickel gamma-aminobutyratopantothenate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Nickel gamma-aminobutyratopantothenate can be compared with other similar compounds, such as:
Nickel gamma-aminobutyrate: Similar in structure but lacks the pantothenate moiety, leading to different chemical and biological properties.
Nickel pantothenate: Contains the pantothenate group but lacks the gamma-aminobutyric acid component, resulting in distinct reactivity and applications.
Nickel complexes with other amino acids: These compounds share some similarities but differ in their specific ligands and resulting properties
Properties
CAS No. |
85625-89-4 |
|---|---|
Molecular Formula |
C13H23N2NiO7 |
Molecular Weight |
378.02 g/mol |
IUPAC Name |
4-azanidylbutanoate;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate;nickel(3+) |
InChI |
InChI=1S/C9H17NO5.C4H8NO2.Ni/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;5-3-1-2-4(6)7;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);5H,1-3H2,(H,6,7);/q;-1;+3/p-2 |
InChI Key |
CKNXVUIIQWLEGC-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C(CC(=O)[O-])C[NH-].[Ni+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


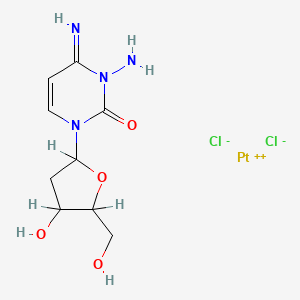
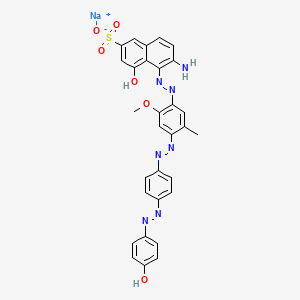

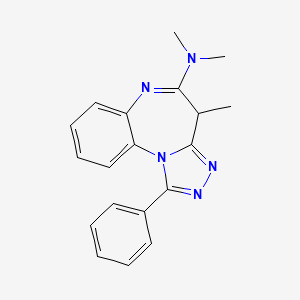
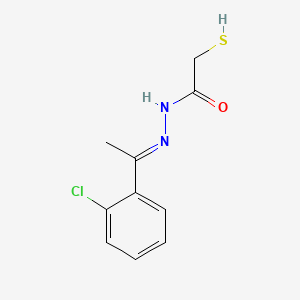

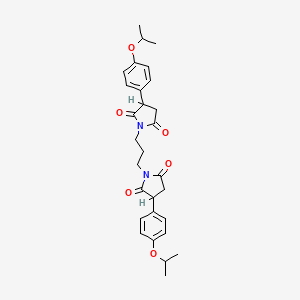
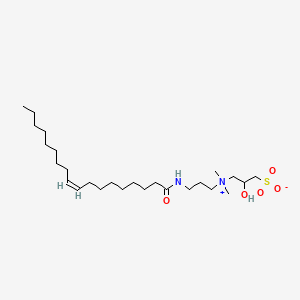
![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)](/img/structure/B12735836.png)
